An In-depth Technical Guide to Quinmerac-13C6: Structure, Properties, and Application in Isotope Dilution Analysis
An In-depth Technical Guide to Quinmerac-13C6: Structure, Properties, and Application in Isotope Dilution Analysis
Introduction
Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class. It is effective for the control of broad-leaved weeds, particularly Galium aparine (cleavers), in crops such as cereals, oilseed rape, and sugar beets.[1][2] Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, which leads to uncontrolled growth and eventual plant death.[3][4]
For researchers, environmental scientists, and drug development professionals, the accurate quantification of Quinmerac in various matrices—be it environmental samples like soil and water, or biological tissues—is paramount for toxicological studies, environmental monitoring, and regulatory compliance. The gold standard for quantitative analysis by mass spectrometry is isotope dilution, which employs a stable, isotopically labeled version of the analyte as an internal standard.[5][6][7] Quinmerac-13C6 serves this exact purpose. By incorporating six heavy carbon-13 isotopes into its core structure, it becomes chemically identical to the native Quinmerac but is distinguishable by its mass. This allows it to perfectly mimic the analyte's behavior during sample preparation, chromatography, and ionization, correcting for matrix effects and variations in instrument response, thus ensuring the highest degree of accuracy and precision in quantification.[8]
This guide provides a comprehensive technical overview of Quinmerac-13C6, covering its fundamental properties, a plausible synthetic pathway, and its critical application in modern analytical methodologies.
Physicochemical Properties
The key to utilizing an isotopically labeled standard is understanding that its chemical and physical properties are nearly identical to the unlabeled analyte, with the primary difference being its molecular weight. This distinction is fundamental to its application in mass spectrometry.
| Property | Quinmerac | Quinmerac-13C6 | Reference(s) |
| IUPAC Name | 7-chloro-3-methylquinoline-8-carboxylic acid | 7-chloro-3-methylquinoline-8-carboxylic acid-13C6 | [1] |
| CAS Number | 90717-03-6 | 1185039-71-7 | [2][9] |
| Molecular Formula | C₁₁H₈ClNO₂ | 13C₆C₅H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | ~227.64 g/mol | [1] |
| Canonical SMILES | CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1 | Not available | [1] |
| InChIKey | ALZOLUNSQWINIR-UHFFFAOYSA-N | Not available | [1] |
| Appearance | Colourless solid | Colourless solid | [3] |
| Acidic pKa | 3.96 | ~3.96 | [1] |
| Isotopic Purity | Not Applicable | Typically ≥99% 13C | [5] |
Chemical Structure Visualization
The structures of Quinmerac and its 13C6-labeled isotopologue are presented below. The six carbon-13 atoms in Quinmerac-13C6 are typically incorporated into the quinoline ring structure that does not include the methyl or carboxyl groups, providing a stable and significant mass shift for clear analytical distinction.
Caption: 2D structures of Quinmerac and its stable isotope-labeled form, Quinmerac-13C6.
Synthesis of Quinmerac-13C6: A Conceptual Pathway
While specific proprietary synthesis routes for Quinmerac-13C6 are not publicly detailed, a plausible pathway can be conceptualized based on the known synthesis of Quinmerac and established isotope labeling methodologies.[1][10] The synthesis would begin with a 13C6-labeled benzene derivative, ensuring the stable isotopes are incorporated early and carried through the synthetic sequence.
A likely starting material would be aniline-13C6. The synthesis would proceed via a reaction analogous to the Doebner-von Miller reaction or a similar quinoline synthesis.
Caption: A plausible synthetic workflow for producing Quinmerac-13C6 from a labeled precursor.
Mechanism of Action: The Role of a Synthetic Auxin
Quinmerac exerts its herbicidal effects by acting as a synthetic auxin.[11] Natural auxins like IAA are essential hormones that regulate plant growth and development. At normal physiological concentrations, they control processes like cell elongation, division, and differentiation.
Synthetic auxins like Quinmerac are more resistant to degradation within the plant than natural IAA.[4] When applied at herbicidal rates, they overwhelm the plant's normal hormonal balance, leading to a cascade of detrimental effects:
-
Receptor Binding: The auxin herbicide binds to specific receptor proteins (like the TIR1/AFB family of F-box proteins), which are part of an ubiquitin ligase complex (SCFTIR1/AFB).[12][13]
-
Repressor Degradation: This binding event targets transcriptional repressor proteins (Aux/IAA) for degradation by the proteasome.
-
Gene Overexpression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.
-
Hormonal Imbalance: This leads to the overproduction of other hormones, notably ethylene and abscisic acid (ABA).[11][12]
-
Phytotoxicity: The resulting hormonal chaos causes rapid, uncontrolled cell division and elongation, tissue swelling, epinasty (downward bending of leaves), and ultimately, senescence and plant death.[4]
Caption: Simplified signaling pathway for the mechanism of action of auxinic herbicides.
Application in Quantitative Analysis: Isotope Dilution LC-MS/MS
The primary and most critical application of Quinmerac-13C6 is as an internal standard (IS) for the quantification of Quinmerac using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] This technique, known as Stable Isotope Dilution (SID), is the most reliable method for quantitative bioanalysis.[7]
The Principle: A known amount of Quinmerac-13C6 is added to a sample at the very beginning of the analytical process. Because the labeled IS is chemically identical to the unlabeled analyte, any loss of material during sample extraction, cleanup, or derivatization will affect both compounds equally. Similarly, any enhancement or suppression of the MS signal due to the sample matrix will be the same for both.[5][6] The mass spectrometer detects both the analyte and the IS simultaneously. Quantification is then based on the ratio of the analyte's signal to the IS's signal, which remains constant regardless of sample loss or matrix effects.
Caption: Experimental workflow for quantitative analysis using isotope dilution mass spectrometry.
Experimental Protocol: Quantification of Quinmerac in Water
This section provides a representative, field-proven protocol for the determination of Quinmerac in surface water samples.
5.1. Materials and Reagents
-
Quinmerac certified reference material (CRM).[2]
-
Quinmerac-13C6 solution (e.g., 10 µg/mL in acetonitrile), as the internal standard.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid, analytical grade.
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).
5.2. Sample Preparation
-
Spiking: To a 100 mL water sample, add a precise volume of the Quinmerac-13C6 internal standard solution to achieve a final concentration of 50 ng/L.
-
Acidification: Acidify the sample to pH 3 with formic acid to ensure Quinmerac is in its neutral form for efficient extraction.
-
SPE Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Loading: Load the entire 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering salts and polar impurities.
-
Elution: Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
5.3. LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 7500, Waters Xevo TQ-S, or equivalent triple quadrupole.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
Quinmerac: Q1: 222.0 m/z → Q3: 176.0 m/z (quantifier), 204.0 m/z (qualifier)
-
Quinmerac-13C6: Q1: 228.0 m/z → Q3: 182.0 m/z (quantifier)
-
5.4. Calibration and Quantification Prepare a series of calibration standards in blank matrix extract ranging from 1 ng/L to 500 ng/L. Spike each standard with the same concentration of Quinmerac-13C6 as the samples. Generate a calibration curve by plotting the peak area ratio (Quinmerac/Quinmerac-13C6) against the concentration of Quinmerac. The concentration in the unknown samples is then calculated from this curve.
Metabolism and Environmental Fate
Understanding the fate of Quinmerac in the environment is crucial for assessing its ecological impact.
-
Soil: Quinmerac is primarily degraded by soil microorganisms.[14] Its persistence can vary depending on soil type, temperature, and microbial activity.
-
Water: Due to its potential for runoff from agricultural fields, Quinmerac has been detected in watercourses.[15] Its degradation in aqueous media can be initiated by hydroxyl radicals, a process influenced by pH and temperature.[15]
-
Metabolism: In plants and the environment, Quinmerac can be transformed into metabolites such as 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid and 7-chloro-3,8-quinolinedicarboxylic acid.[1] Regulatory assessments often consider the sum of Quinmerac and its key metabolites.[2]
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Handling: Handle Quinmerac-13C6 in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store the material in a tightly sealed container, typically at low temperatures (e.g., -20°C) and protected from light, as specified by the supplier.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Quinmerac-13C6 is an indispensable tool for the precise and accurate quantification of the herbicide Quinmerac. Its role as a stable isotope-labeled internal standard in isotope dilution mass spectrometry represents the pinnacle of analytical reliability, enabling researchers to generate defensible data for environmental monitoring, food safety analysis, and toxicological research. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, empowers scientists to deploy this critical reagent with confidence and scientific rigor.
References
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Ngo, T. T. L., et al. (2023). Theoretical Insights into the Oxidation of Quinmerac Herbicide Initiated by HO Radical in Aqueous Media: Mechanism, Kinetics, and Ecotoxicity. ResearchGate. Available at: [Link]
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Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. Available at: [Link]
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Purdue University. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. Purdue University. Available at: [Link]
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Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. Journal of Agronomic Education. Available at: [Link]
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